
PF-4136309: A Technical Guide for Cancer
Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-4136309

Cat. No.: B3158423 Get Quote

An In-depth Review of the Potent and Selective CCR2 Antagonist for Researchers, Scientists,

and Drug Development Professionals

Introduction
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small

molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Developed by Pfizer and

Incyte, this compound has been a subject of significant interest in cancer research due to its

mechanism of action, which targets the tumor microenvironment.[2][3] PF-4136309 inhibits the

binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or

MCP-1) to CCR2, thereby blocking the recruitment of tumor-associated macrophages (TAMs)

and other CCR2-expressing immunosuppressive cells to the tumor site.[4][5] This guide

provides a comprehensive technical overview of PF-4136309, including its mechanism of

action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Summary
In Vitro Activity
PF-4136309 demonstrates high potency and selectivity for the CCR2 receptor across different

species. The following table summarizes its key in vitro activity metrics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3158423?utm_src=pdf-interest
https://www.benchchem.com/product/b3158423?utm_src=pdf-body
https://www.medchemexpress.com/PF-4136309.html
https://pubmed.ncbi.nlm.nih.gov/24900280/
https://pubmed.ncbi.nlm.nih.gov/24900280/
https://adisinsight.springer.com/drugs/800026843
https://www.benchchem.com/product/b3158423?utm_src=pdf-body
https://www.researchgate.net/publication/263952597_Discovery_of_INCB8761PF-4136309_a_potent_selective_and_orally_bioavailable_CCR2_antagonist
https://www.medkoo.com/products/6614
https://www.benchchem.com/product/b3158423?utm_src=pdf-body
https://www.benchchem.com/product/b3158423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3158423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species IC50 Value Reference

CCR2 Antagonism Human 5.2 nM [1]

Mouse 17 nM [1]

Rat 13 nM [1]

Chemotaxis Inhibition

(CCL2-induced)
Human Monocytes 3.9 nM [6]

Intracellular Calcium

Mobilization
3.3 nM [1]

ERK Phosphorylation

Inhibition
0.5 nM [1]

hERG Potassium

Current Inhibition
Human 20 µM [1][7]

Pharmacokinetic Profile
Preclinical studies in animal models have characterized the pharmacokinetic properties of PF-
4136309.

Species
Administr
ation

Dose Tmax
Half-life
(t1/2)

Oral
Bioavaila
bility

Referenc
e

Rat
Intravenou

s
2 mg/kg - 2.5 h - [1]

Oral 10 mg/kg 1.2 h - 78% [1]

Dog
Intravenou

s
2 mg/kg - 2.4 h - [1]

Oral 10 mg/kg 0.25 h - 78% [1]

Clinical Trial Data (Pancreatic Cancer)
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PF-4136309 was evaluated in a Phase 1b clinical trial in combination with nab-paclitaxel and

gemcitabine for the first-line treatment of metastatic pancreatic ductal adenocarcinoma

(NCT02732938).[8]

Parameter Value Reference

Recommended Phase II Dose

(RP2D)
500 mg BID [8]

Objective Response Rate

(ORR)
23.8% (n=21) [8]

Dose-Limiting Toxicities (DLTs)

at 500 mg BID
17.6% (3/17 patients) [8]

Note: The development of PF-4136309 for pancreatic cancer was discontinued.[3]

Mechanism of Action and Signaling Pathway
PF-4136309 exerts its anti-tumor effects by disrupting the CCL2-CCR2 signaling axis, a critical

pathway in the recruitment of inflammatory monocytes from the bone marrow to the tumor

microenvironment. These monocytes differentiate into TAMs, which promote tumor growth,

angiogenesis, invasion, and metastasis, and suppress the anti-tumor immune response. By

blocking CCR2, PF-4136309 inhibits the migration of these immunosuppressive myeloid cells.

[4][9]
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Figure 1: Mechanism of action of PF-4136309 in the tumor microenvironment.

Experimental Protocols
CCR2 Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of PF-4136309 for the

CCR2 receptor.

Materials:

HEK293 cells stably expressing human CCR2

[125I]-CCL2 (radioligand)

PF-4136309

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA,

pH 7.1)
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Scintillation fluid and counter

Procedure:

Prepare a suspension of CCR2-expressing HEK293 cells in binding buffer.

Create a serial dilution of PF-4136309.

In a 96-well plate, add the cell suspension, [125I]-CCL2, and varying concentrations of PF-
4136309 or vehicle control.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow

binding to reach equilibrium.

Harvest the cells onto filter plates and wash with cold binding buffer to remove unbound

radioligand.

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Calculate the percent inhibition of [125I]-CCL2 binding at each concentration of PF-4136309
and determine the IC50 value using non-linear regression analysis.
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Figure 2: Workflow for a CCR2 competitive binding assay.

Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of PF-4136309 on monocyte

migration towards a CCL2 gradient.

Materials:
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Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

Recombinant human CCL2

PF-4136309

Chemotaxis chambers (e.g., Boyden chambers with polycarbonate filters)

Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

Calcein-AM or other fluorescent dye for cell labeling

Procedure:

Label monocytes with Calcein-AM.

Pre-incubate the labeled cells with various concentrations of PF-4136309 or vehicle control.

Place assay buffer containing CCL2 in the lower chamber of the chemotaxis plate.

Add the pre-incubated cells to the upper chamber, separated by a porous membrane.

Incubate the plate at 37°C in a humidified incubator to allow cell migration.

After the incubation period, remove non-migrated cells from the upper surface of the

membrane.

Quantify the migrated cells in the lower chamber by measuring fluorescence.

Calculate the percent inhibition of chemotaxis for each concentration of PF-4136309 and

determine the IC50 value.

Synthesis of PF-4136309
The synthesis of PF-4136309 has been described in the scientific literature. A key publication

outlines a multi-step synthetic route.[7] The detailed experimental procedures for the synthesis

are typically found in the supporting information of such publications. The general scheme

involves the coupling of key intermediates to construct the final molecule.[7]
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Conclusion
PF-4136309 is a well-characterized CCR2 antagonist that has provided valuable insights into

the role of the CCL2-CCR2 axis in cancer. While its clinical development for pancreatic cancer

was halted, the compound remains a critical tool for preclinical research aimed at

understanding and targeting the tumor microenvironment. This technical guide consolidates

key data and methodologies to support further investigation into the therapeutic potential of

CCR2 inhibition in oncology and other inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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